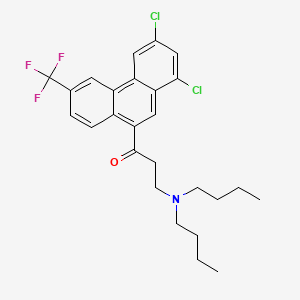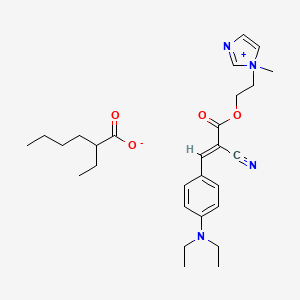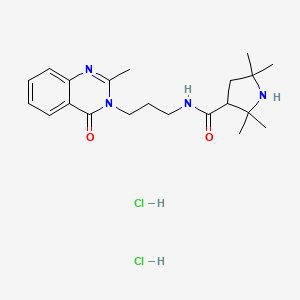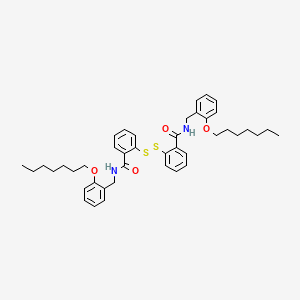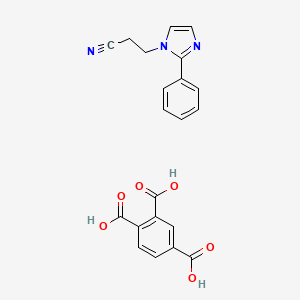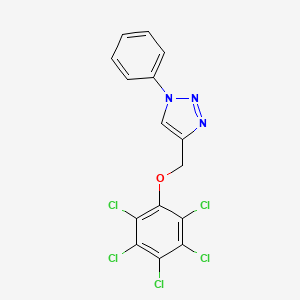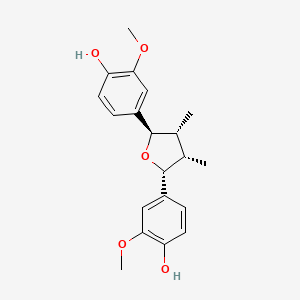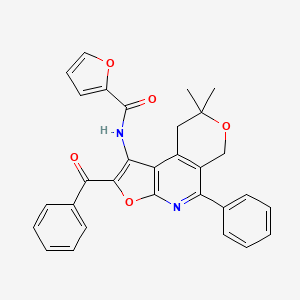
Benzenamine, 4-(1-methylbutoxy)-, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenamine, 4-(1-methylbutoxy)-, hydrochloride: is a chemical compound with the molecular formula C11H18ClNO. It is a derivative of benzenamine (aniline) where the hydrogen atom at the para position is substituted with a 1-methylbutoxy group. This compound is often used in various chemical and industrial applications due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Benzenamine, 4-(1-methylbutoxy)-, hydrochloride typically involves the reaction of 4-nitrobenzenamine with 1-methylbutanol under acidic conditions to form the corresponding 4-(1-methylbutoxy)benzenamine. This intermediate is then treated with hydrochloric acid to yield the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity. The final product is often purified using recrystallization or other separation techniques.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Benzenamine, 4-(1-methylbutoxy)-, hydrochloride can undergo oxidation reactions, typically forming quinone derivatives.
Reduction: The nitro group in the precursor can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the 1-methylbutoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as halides (Cl-, Br-) under basic conditions.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: 4-(1-methylbutoxy)benzenamine.
Substitution: Various substituted benzenamine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: Benzenamine, 4-(1-methylbutoxy)-, hydrochloride is used as an intermediate in the synthesis of various organic compounds. It is also employed in the study of reaction mechanisms and kinetics.
Biology: In biological research, this compound can be used as a model molecule to study the interactions of aromatic amines with biological macromolecules such as proteins and DNA.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. It is also employed in the formulation of certain polymers and resins.
Mecanismo De Acción
The mechanism of action of Benzenamine, 4-(1-methylbutoxy)-, hydrochloride involves its interaction with various molecular targets. The aromatic amine group can form hydrogen bonds and π-π interactions with proteins and nucleic acids, affecting their structure and function. The 1-methylbutoxy group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes.
Comparación Con Compuestos Similares
Benzenamine (Aniline): The parent compound, lacking the 1-methylbutoxy group.
4-Methoxybenzenamine: Similar structure but with a methoxy group instead of a 1-methylbutoxy group.
4-Ethoxybenzenamine: Contains an ethoxy group at the para position.
Uniqueness: Benzenamine, 4-(1-methylbutoxy)-, hydrochloride is unique due to the presence of the 1-methylbutoxy group, which imparts distinct chemical and physical properties. This substitution can influence the compound’s reactivity, solubility, and interaction with biological molecules, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
138859-29-7 |
|---|---|
Fórmula molecular |
C11H18ClNO |
Peso molecular |
215.72 g/mol |
Nombre IUPAC |
4-pentan-2-yloxyaniline;hydrochloride |
InChI |
InChI=1S/C11H17NO.ClH/c1-3-4-9(2)13-11-7-5-10(12)6-8-11;/h5-9H,3-4,12H2,1-2H3;1H |
Clave InChI |
SODDNNJNEBUBAY-UHFFFAOYSA-N |
SMILES canónico |
CCCC(C)OC1=CC=C(C=C1)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


